

Spectroscopic Profile of 3-(Trifluoromethyl)phenol: A Technical Guide

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)phenol

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-(Trifluoromethyl)phenol** (CAS No. 98-17-9), a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

3-(Trifluoromethyl)phenol, also known as m-hydroxybenzotrifluoride, is an aromatic organic compound with the molecular formula $C_7H_5F_3O$.^{[1][2][3][4]} Its chemical structure, featuring a hydroxyl group and a trifluoromethyl group on a benzene ring, makes it a valuable building block in organic synthesis. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of molecules, properties that are highly desirable in drug design.^[5] Accurate spectroscopic data is paramount for its identification, purity assessment, and the structural elucidation of its derivatives.

Spectroscopic Data

The following sections present the key spectroscopic data for **3-(Trifluoromethyl)phenol** in a structured format, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **3-(Trifluoromethyl)phenol**, both ^1H and ^{13}C NMR data are crucial for confirming its structure.

^1H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|------------------------------------|--------------|-----------------------------|------------|
| 7.33 | t | 8.0 | Aromatic H |
| 7.19 | dt | 7.6, 1.0 | Aromatic H |
| 7.08 | s | Aromatic H | |
| 7.00 | dd | 8.2, 2.4 | Aromatic H |
| 5.66 | s | -OH | |

Solvent: CDCl_3 , Instrument Frequency: 400 MHz^[6]

^{13}C NMR (Carbon-13 NMR) Data

While a complete, explicitly assigned ^{13}C NMR dataset from a single source is not readily available in the initial search, typical chemical shifts for the aromatic carbons and the carbon of the trifluoromethyl group are reported. The trifluoromethyl group's carbon signal is characteristically split into a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **3-(Trifluoromethyl)phenol** is characterized by absorptions corresponding to the hydroxyl and trifluoromethyl groups, as well as the aromatic ring.

| Wavenumber (cm ⁻¹) | Description |
|--------------------------------|---|
| 3200-3600 (broad) | O-H stretch (intermolecular hydrogen bonding) |
| 3000-3100 | Aromatic C-H stretch |
| 1500-1600 | Aromatic C=C ring stretch |
| ~1220 | C-O stretch |
| 1100-1400 | C-F stretches (strong) |

The broadness of the O-H stretching band is indicative of hydrogen bonding.[\[7\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

GC-MS (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |
|-----|--------------------|-----------------------------------|
| 162 | High | [M] ⁺ (Molecular Ion) |
| 143 | Moderate | [M-F] ⁺ |
| 112 | Moderate | [M-CF ₂] ⁺ |

Source: NIST Mass Spectrometry Data Center[\[8\]](#)

ESI-QTOF (Electrospray Ionization - Quadrupole Time-of-Flight)

| Ionization Mode | Observed m/z | Assignment |
|-----------------|--------------|--------------------|
| Negative | 161.0219729 | [M-H] ⁻ |

Source: MassBank Europe[\[8\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-(Trifluoromethyl)phenol** in 0.5-0.7 mL of deuterated chloroform (CDCl_3). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ^1H NMR spectrum.^[9]
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ^1H NMR.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

IR Spectroscopy Protocol

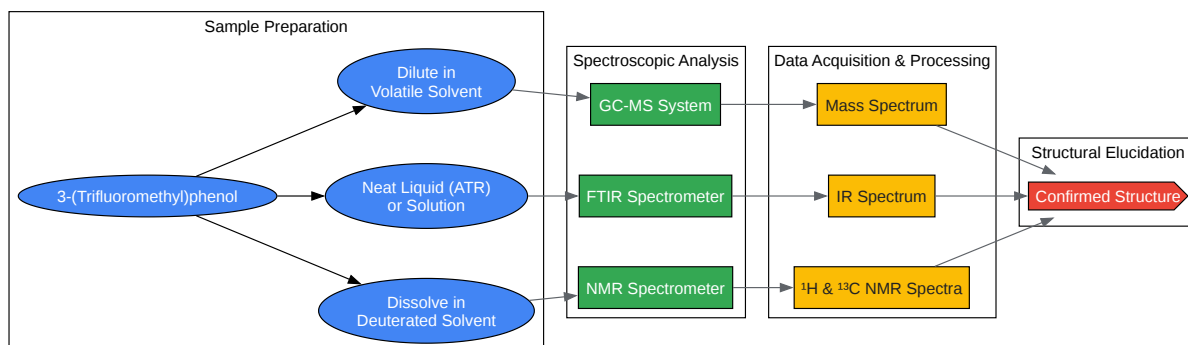
- **Sample Preparation (ATR-IR):** Place a small drop of liquid **3-(Trifluoromethyl)phenol** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- **Data Processing:** The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (GC-MS) Protocol

- **Sample Preparation:** Prepare a dilute solution of **3-(Trifluoromethyl)phenol** in a volatile organic solvent such as dichloromethane or methanol.
- **Instrumentation:** Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- **GC Conditions:** Inject a small volume (e.g., 1 μ L) of the sample solution into the GC. The GC column (e.g., a non-polar capillary column) separates the components of the sample. A typical temperature program would start at a low temperature and ramp up to a higher temperature to ensure elution of the compound.
- **MS Conditions:** As the compound elutes from the GC column, it enters the MS source where it is ionized by a beam of electrons (typically 70 eV). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- **Data Analysis:** The resulting mass spectrum shows the relative abundance of different fragments, which can be used to confirm the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-(Trifluoromethyl)phenol**.



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Caption: General workflow for the spectroscopic analysis of **3-(Trifluoromethyl)phenol**.

This guide provides a foundational set of spectroscopic data and protocols for **3-(Trifluoromethyl)phenol**. For more in-depth analysis, such as 2D NMR experiments or high-resolution mass spectrometry for elemental composition confirmation, further investigation is recommended.

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